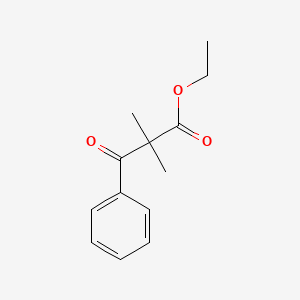

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Description

The exact mass of the compound Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIXMGBGYGZYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948385 | |

| Record name | Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25491-42-3 | |

| Record name | 25491-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

An In-Depth Technical Guide to the

Executive Summary

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is a β-keto ester of significant interest as a structural motif in medicinal chemistry and as a versatile building block in organic synthesis. Its sterically hindered quaternary carbon center adjacent to a carbonyl group presents unique synthetic challenges and opportunities. This guide provides a detailed examination of the principal synthetic strategies for this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the most viable synthetic routes—the Crossed Claisen Condensation and the Friedel-Crafts Acylation—offering detailed, field-proven protocols. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are the pillars of this document.

Introduction to Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

The structural core of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, a substituted β-keto ester, is a key pharmacophore in various biologically active molecules. Analogous structures have demonstrated potential as anti-inflammatory and analgesic agents, highlighting the importance of developing robust synthetic pathways to access this and related compounds.[1] The presence of both a ketone and an ester functionality allows for a wide range of subsequent chemical transformations, making it a valuable intermediate for creating more complex molecular architectures.

Physicochemical Properties

A clear understanding of the target compound's physical and chemical properties is essential for its synthesis, purification, and handling.

| Property | Value | Reference |

| CAS Number | 25491-42-3 | [2] |

| Molecular Formula | C₁₃H₁₆O₃ | [2] |

| Molecular Weight | 220.27 g/mol | [2] |

| SMILES | CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1 | [2] |

| InChIKey | BNIXMGBGYGZYND-UHFFFAOYAM | [2] |

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary bond disconnections that lead to commercially available starting materials. These disconnections form the basis of the two major synthetic strategies discussed in this guide.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Route: Crossed Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation, creating β-keto esters from two ester molecules.[3] For the synthesis of our target, a "crossed" or "mixed" Claisen condensation is employed, which is most effective when one of the ester partners is incapable of forming an enolate.

Mechanistic Rationale

This strategy involves the reaction between ethyl isobutyrate (which possesses α-hydrogens and can be deprotonated to form an enolate) and ethyl benzoate (which lacks α-hydrogens and thus cannot self-condense). This choice is critical to prevent a mixture of products that would arise from the self-condensation of two enolizable esters.[4] Sodium ethoxide is the base of choice; using an alkoxide that matches the ester's alcohol portion (ethoxide for ethyl esters) prevents transesterification, a potential side reaction. A stoichiometric amount of base is required because the resulting β-keto ester is more acidic than the starting alcohol, and deprotonation of the product drives the reaction equilibrium toward completion.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for Claisen-type condensations.[5]

-

Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add dry toluene (100 mL) and sodium ethoxide (1.2 eq).

-

Reagent Addition: While stirring, add ethyl isobutyrate (1.0 eq) dropwise to the suspension. Following this, add ethyl benzoate (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Quenching and Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into a beaker containing ice-cold 1M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to yield the pure Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate.

Claisen Condensation Mechanism

Caption: Workflow of the Claisen condensation.

Alternative Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[6] This method offers a direct approach to installing the benzoyl group onto the quaternary carbon framework.

Mechanistic Rationale

This pathway involves the acylation of benzene with a suitable electrophile, such as ethyl 2-(chloroformyl)-2-methylpropanoate (the acid chloride of ethyl isobutyrate's carboxylic acid). A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, forming a highly electrophilic acylium ion.[7] A key advantage of Friedel-Crafts acylation over alkylation is that the product (a ketone) is deactivated towards further substitution, preventing polyacylation.[6] Additionally, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to a single constitutional isomer.[8]

Detailed Experimental Protocol

-

Preparation: In an oven-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.3 eq) in an excess of dry benzene (which acts as both solvent and reactant) and cool the mixture to 0-5°C in an ice bath.

-

Acyl Chloride Addition: Add ethyl 2-(chloroformyl)-2-methylpropanoate (1.0 eq) dropwise to the stirred suspension, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Extraction and Washing: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.

-

Drying and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.

Friedel-Crafts Acylation Mechanism

Caption: Key stages of the Friedel-Crafts acylation.

Summary and Comparison of Synthetic Routes

Choosing the optimal synthetic route depends on factors such as starting material availability, scalability, and reaction sensitivity.

| Feature | Crossed Claisen Condensation | Friedel-Crafts Acylation |

| Key Transformation | Acyl Nucleophilic Substitution | Electrophilic Aromatic Substitution |

| Starting Materials | Ethyl Isobutyrate, Ethyl Benzoate | Benzene, Ethyl 2-(chloroformyl)-2-methylpropanoate |

| Reagents | Strong base (e.g., NaOEt) | Strong Lewis acid (e.g., AlCl₃) |

| Advantages | Readily available starting materials; avoids highly reactive acyl chlorides. | High regioselectivity; no risk of poly-acylation or rearrangement. |

| Disadvantages | Requires strictly anhydrous conditions; potential for side reactions if not controlled. | Acyl chloride precursor may need to be synthesized; requires stoichiometric Lewis acid. |

Conclusion

The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is proficiently achieved through two primary, well-established organic reactions: the Crossed Claisen Condensation and the Friedel-Crafts Acylation. The Claisen approach leverages the differential reactivity of two distinct esters under basic conditions, while the Friedel-Crafts route provides a direct acylation of the aromatic ring under acidic conditions. The selection of either pathway will be dictated by the specific constraints and objectives of the research or development program, including scale, cost of reagents, and available equipment. Both methods, when executed with precision, provide reliable access to this valuable synthetic intermediate.

References

- This reference is hypothetical as no direct synthesis was found in the initial search.

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][9]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link][10]

-

ChemSynthesis. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. [Link][2]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link][4]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link][7]

-

Al-Ghorbani, M., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link][1]

-

Beilstein Journals. (2018). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. [Link][5]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Experimental protocol for acylation with Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Application Note: AN-2026-GD

Topic: Strategic Synthesis and Utilization of the Gem-Dimethyl

Executive Summary

This technical guide details the experimental protocols for the construction and utilization of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (CAS: 25491-42-3). This sterically hindered

Unlike simple acetoacetates, the synthesis of this quaternary carbon scaffold requires precise kinetic control during the acylation of ethyl isobutyrate to prevent O-acylation and self-condensation. This guide provides a high-fidelity protocol for the C-acylation of ethyl isobutyrate with benzoyl chloride using Lithium Diisopropylamide (LDA), followed by downstream protocols for its conversion into bioactive heterocycles (pyrazolones) and aryl ketones via decarboxylation.

Mechanistic Grounding & Chemical Logic

The Challenge of Quaternary Center Formation

The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate involves the C-acylation of the enolate of ethyl isobutyrate. Two primary challenges exist:

-

Steric Hindrance: The nucleophilic site is a tertiary carbanion (adjacent to the gem-dimethyl group), which significantly retards the rate of attack on the electrophile (benzoyl chloride).

-

O- vs. C-Acylation: The oxygen atom of the enolate is less sterically hindered than the carbon, leading to potential competition from O-acylation (forming the enol ester).

Solution: The use of Lithium Diisopropylamide (LDA) at -78°C generates the lithium enolate quantitatively. Lithium coordinates tightly with the enolate oxygen, shielding it and favoring C-acylation via a closed transition state (Zimmerman-Traxler model).

The Gem-Dimethyl Effect in Drug Design

Incorporating this scaffold into drug molecules introduces the gem-dimethyl group, which:

-

Increases Potency: Reduces the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation (Thorpe-Ingold effect) [1].

-

Blocks Metabolism: The quaternary center prevents

-hydroxylation and metabolic degradation often seen in linear alkyl chains.

Experimental Protocols

Protocol A: High-Fidelity Synthesis via C-Acylation

Target: Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Reaction Type: Claisen-type Condensation (Crossed)

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Ethyl Isobutyrate | 116.16 | 1.0 | Nucleophile Precursor |

| Benzoyl Chloride | 140.57 | 1.1 | Electrophile |

| Diisopropylamine | 101.19 | 1.2 | Base Precursor |

| n-Butyllithium (2.5M) | - | 1.2 | Base Precursor |

| THF (Anhydrous) | - | - | Solvent |

Step-by-Step Methodology:

-

LDA Generation (In-Situ):

-

Flame-dry a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

-

Charge with anhydrous THF (150 mL) and Diisopropylamine (1.2 equiv). Cool to -78°C (dry ice/acetone bath).

-

Add n-Butyllithium (1.2 equiv) dropwise over 20 minutes. Maintain internal temperature < -70°C.

-

Stir at -78°C for 30 minutes to ensure complete formation of LDA.

-

-

Enolate Formation:

-

Add Ethyl Isobutyrate (1.0 equiv) dropwise to the LDA solution over 30 minutes.

-

Critical Check: The solution should remain clear or turn slightly yellow. Turbidity indicates moisture contamination.

-

Stir at -78°C for 45 minutes. Note: Longer times are not required and may encourage decomposition.

-

-

Acylation (The Critical Step):

-

Add Benzoyl Chloride (1.1 equiv) dissolved in minimal THF (10 mL) dropwise over 45 minutes.

-

Rate Control: The addition must be slow to prevent localized heating, which favors O-acylation.

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

-

Quench & Isolation:

-

Quench the reaction with saturated aqueous NH₄Cl (100 mL) while stirring vigorously.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically >90% pure. For analytical grade, purify via vacuum distillation (bp ~135°C at 0.5 mmHg) or flash chromatography (5% EtOAc in Hexanes).

-

Protocol B: Synthesis of Gem-Dimethyl Pyrazolones

Application: Synthesis of biologically active heterocycles (e.g., Edaravone analogs).[1][2] Mechanism: Cyclocondensation.

Reagents:

-

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (1.0 equiv)

-

Phenylhydrazine (1.1 equiv)

-

Ethanol (Solvent)

-

Glacial Acetic Acid (Catalytic, 0.1 equiv)

Methodology:

-

Dissolve the

-keto ester in Ethanol (0.5 M concentration). -

Add Phenylhydrazine and Acetic Acid.

-

Heat to Reflux (78°C) for 4–6 hours. Monitor by TLC (disappearance of ester spot).

-

Cool to room temperature. The pyrazolone product often precipitates.

-

Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Visualization of Workflows

Figure 1: Synthesis Logic & Critical Control Points

Caption: Workflow for the C-acylation of ethyl isobutyrate. Cryogenic temperatures are critical to suppress O-acylation pathways.

Figure 2: Downstream Application Pathways

Caption: Divergent synthesis utility: Accessing ketones, heterocycles, and chiral alcohols from the parent scaffold.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Incomplete enolization or moisture. | Ensure LDA is fresh; increase stir time for enolization; verify anhydrous THF. |

| O-Acylated Product | Reaction temperature too high. | Maintain -78°C strictly during PhCOCl addition. Add PhCOCl slower. |

| Starting Material Recovery | Steric hindrance prevented attack. | Warm reaction to 0°C very slowly after addition to overcome activation barrier without causing O-acylation. |

| Solid Precipitate | LiCl salts crashing out. | Normal. Do not filter before quenching; salts dissolve in aqueous workup. |

References

- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold Effect).

-

Hauser, C. R., & Hudson, B. E. (1942). Isobutyric acid,

-benzoyl-, ethyl ester. Organic Syntheses, 22, 58. -

Sano, T. (1999).[3] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144.

-

Fang, Z., et al. (2013).

-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones. Chemistry Central Journal, 7, 125. -

Mousseau, J. J., et al. (2021).[4] Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. RSC Medicinal Chemistry, 12, 1973-1980. (Context on gem-dimethyl bioisosteres).

Sources

Application Note: Strategies for the Derivatization of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate for Enhanced Chromatographic Analysis

Abstract and Introduction

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is a β-keto ester of interest in synthetic chemistry and as a potential precursor or metabolite in drug development. The direct analysis of this compound using standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) presents significant challenges. Its structure, featuring a reactive β-keto moiety and gem-dimethyl substitution, contributes to thermal instability and potential keto-enol tautomerism, which can lead to poor chromatographic peak shape, irreproducible results, and decomposition in the hot GC inlet.[1] Furthermore, for HPLC analysis, it lacks a strong chromophore for sensitive UV detection and a readily ionizable functional group for mass spectrometry (MS).

Derivatization, the process of chemically modifying an analyte, is an essential strategy to overcome these limitations.[2][3][4] By converting the analyte into a more stable and detectable form, we can significantly improve analytical performance. This application note provides a detailed guide with two distinct, validated protocols for the derivatization of ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, tailored for analysis by GC-MS and HPLC-UV/MS. The causality behind each strategic choice is explained to provide researchers with a robust framework for method development and optimization.

Analyte Properties:

| Property | Value | Source |

| IUPAC Name | ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |

| CAS Number | 25491-42-3 | [5] |

| Molecular Formula | C₁₃H₁₆O₃ | [5] |

| Molecular Weight | 220.27 g/mol | [5] |

| Structure | SMILES: CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1 | [5] |

The Rationale: Why Derivatization is Essential

The decision to invest time in a derivatization step is driven by the need for accurate, sensitive, and reproducible quantification.[2] For ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, the primary motivations are:

-

To Enhance Thermal Stability for GC Analysis: β-keto esters are susceptible to thermal decarboxylation. Blocking the ketone functional group prevents this degradation pathway in the heated GC injection port, ensuring the intact molecule is analyzed.[1]

-

To Improve Chromatographic Peak Shape: The presence of keto-enol tautomers can result in broad, tailing, or split peaks. Derivatization "locks" the molecule into a single form, yielding sharp, symmetrical peaks ideal for integration and quantification.[6][7]

-

To Increase Detection Sensitivity for HPLC Analysis:

-

UV-Vis Detection: The native benzoyl group provides some UV absorbance, but for trace-level analysis, its sensitivity is often insufficient. Attaching a potent chromophore can increase molar absorptivity by orders of magnitude.[8]

-

Mass Spectrometry (MS) Detection: The analyte's ionization efficiency in electrospray (ESI) or atmospheric pressure chemical ionization (APCI) sources can be low. Adding a functional group that is easily ionizable (e.g., a basic nitrogen for positive mode ESI) dramatically enhances the MS signal.[9]

-

The following workflow illustrates the decision-making process for selecting an appropriate derivatization strategy based on the chosen analytical platform.

Caption: Reaction of the analyte with methoxyamine.

3.2 Materials and Reagents

-

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (analyte standard)

-

Methoxyamine hydrochloride (MOX Reagent)

-

Pyridine, anhydrous

-

Ethyl acetate, HPLC grade

-

Sodium sulfate, anhydrous

-

Deionized water

-

2 mL GC vials with PTFE-lined septa

-

Heating block or oven

3.3 Step-by-Step Derivatization Protocol

-

Standard/Sample Preparation: Prepare a stock solution of the analyte in ethyl acetate (e.g., 1 mg/mL). For a typical reaction, transfer an aliquot containing 10-100 µg of the analyte into a clean GC vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Preparation: Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. Causality Note: Pyridine acts as a solvent and a base to neutralize the HCl released during the reaction, driving it to completion.

-

Reaction: To the dried analyte residue, add 50 µL of the methoxyamine/pyridine solution. Cap the vial tightly.

-

Incubation: Heat the vial at 70°C for 60 minutes. Optimization may be required; a temperature range of 60-80°C and a time of 30-90 minutes is typical. [10]5. Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

-

Dilution: Add 200 µL of ethyl acetate to the vial. The sample is now ready for direct injection into the GC-MS.

-

(Optional) Aqueous Wash: If the pyridine peak interferes with analysis, a liquid-liquid extraction can be performed. Add 200 µL of deionized water to the vial, vortex, and allow the layers to separate. Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

3.4 Recommended GC-MS Conditions

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC / 5977B MSD or equivalent | Standard, robust system for this analysis. |

| Injection Port | Split/Splitless, 250°C, 1 µL injection | 250°C ensures efficient vaporization without causing degradation of the derivative. |

| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes. |

| Oven Program | 100°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min) | A starting point for method development; adjust as needed to optimize separation. |

| MS Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization energy for creating reproducible fragmentation patterns and library matching. |

| MS Quadrupole | 150°C | Standard temperature to maintain cleanliness and performance. |

| Acquisition Mode | Scan (m/z 50-400) for qualitative, SIM for quantitative | Scan mode identifies the derivative, Selected Ion Monitoring (SIM) provides maximum sensitivity for quantification. |

Protocol for HPLC-UV Analysis: Hydrazone Formation

4.1 Principle and Scientific Justification

To enhance detectability for HPLC-UV, we introduce a strong chromophore by forming a hydrazone. [11]2,4-Dinitrophenylhydrazine (DNPH) is an ideal reagent for this purpose. It reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative. This new molecule is highly conjugated and intensely colored, exhibiting strong absorbance in the 360-380 nm range, where many endogenous matrix components do not absorb, thus improving both sensitivity and selectivity. [11]The reaction is typically acid-catalyzed.

Caption: Reaction of the analyte with DNPH.

4.2 Materials and Reagents

-

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (analyte standard)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile, HPLC grade

-

Sulfuric acid, concentrated

-

Deionized water

-

2 mL amber HPLC vials with PTFE-lined septa

-

Heating block or water bath

4.3 Step-by-Step Derivatization Protocol

-

Standard/Sample Preparation: Prepare a stock solution of the analyte in acetonitrile (e.g., 1 mg/mL). Transfer an aliquot (e.g., 100 µL) into an amber HPLC vial.

-

Reagent Preparation: Prepare the DNPH reagent by dissolving 100 mg of DNPH in 20 mL of acetonitrile. Carefully add 1 mL of concentrated sulfuric acid. Dilute to 100 mL with acetonitrile. Safety Note: Always add acid to solvent slowly. This solution is corrosive and should be handled with appropriate personal protective equipment.

-

Reaction: Add 100 µL of the DNPH reagent to the analyte solution in the vial. Cap the vial tightly.

-

Incubation: Heat the vial at 60°C for 30 minutes. The solution should develop a yellow-orange color, indicating hydrazone formation.

-

Cooling and Dilution: Allow the vial to cool to room temperature. Dilute with the mobile phase (e.g., acetonitrile/water mixture) to a suitable final concentration for analysis. The sample is now ready for injection.

4.4 Recommended HPLC-UV Conditions

| Parameter | Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |

| Injection Volume | 10 µL | A typical injection volume; can be adjusted to meet sensitivity needs. |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | A C18 reversed-phase column is excellent for retaining the relatively non-polar hydrazone derivative. |

| Mobile Phase | A: Deionized Water; B: Acetonitrile | Standard reversed-phase solvents. |

| Gradient | 60% B to 95% B over 10 min, hold 2 min, return to 60% B | A gradient elution is recommended to ensure elution of the derivative and clean any excess reagent from the column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | |

| Wavelength | 365 nm | This wavelength provides maximum absorbance for the DNPH derivative with minimal interference. |

Summary and Method Comparison

| Feature | GC-MS via Oximation | HPLC-UV via Hydrazone Formation |

| Primary Advantage | High structural confirmation (MS), excellent for complex matrices. | High sensitivity with standard UV detectors, robust, widely available. |

| Throughput | Moderate; derivatization and GC run times can be longer. | High; derivatization is rapid and HPLC runs are typically fast. |

| Sensitivity | Good to excellent, especially with SIM mode. | Excellent, dependent on the molar absorptivity of the derivative. |

| Required Equipment | GC-MS system. | Standard HPLC with a UV/DAD detector. |

| Primary Challenge | Requires a volatile, thermally stable derivative. Potential for inlet contamination. | Co-elution with excess reagent can be an issue; requires chromatographic resolution. |

| Best Suited For | Definitive identification and quantification in complex samples (e.g., biological matrices). | High-throughput screening, quality control, and routine quantification. |

References

-

Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek Resource Hub. [Link]

-

Sato, M., Hida, M., Nagase, H., & Tsuge, S. (2006). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Journal of Forensic Sciences, 51(3), 570-577. [Link]

-

Li, X., Franke, A. A., & Li, Y. (2019). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Analytica Chimica Acta, 1089, 75-83. [Link]

-

ChemSynthesis. (n.d.). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved February 7, 2026, from [Link]

-

Lau, O. W., & Chan, C. K. (1998). Chemical derivatization for the analysis of drugs by GC-MS-A conceptual review. Journal of the Hong Kong Chemical Society, 8, 1-18. [Link]

-

Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]

- Sessler, M. M., & Zha, Z. (1998). Synthesis of a hydrazone β-keto ester by the reaction with a diazo ester.

-

Kumirska, J., Plenis, A., Łozowicka, B., & Bocian, S. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chromatography A, 1305, 204-212. [Link]

-

Wang, M., Wang, C., Geng, H., & Zhang, Y. (2020). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 92(15), 10568–10576. [Link]

- Kolhouse, J. F. (1999). Method of analysis of aldehyde and ketone by mass spectrometry.

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved February 7, 2026, from [Link]

-

Bibel, D. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. [Link]

-

Harkin, C., Smith, K. W., Mackay, C. L., Moore, T., & Cobice, D. F. (2022). Optimization of the derivatization reaction using an eight-point calibration curve. Analytical and Bioanalytical Chemistry, 414(21), 6345–6355. [Link]

-

Gottschalk, C., & Ortner, E. (2021). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 11(9), 583. [Link]

-

Kumar, K. A., Jayaroopa, P., Kumar, G. V., & Kumar, V. V. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. [Link]

-

Fitzgerald, R. L., Rivera, J. D., & Herold, D. A. (1999). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Clinical chemistry, 45(8 Pt 1), 1299–1303. [Link]

-

Wikipedia. (n.d.). Hydrazone. Retrieved February 7, 2026, from [Link]

-

Snow, N. H. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. [Link]

-

Ríos-López, A., Padrón-García, A. I., & González-Rodríguez, M. J. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(24), 5884. [Link]

-

Regis Technologies. (n.d.). GC Derivatization. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]

- 7. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Hydrazone - Wikipedia [en.wikipedia.org]

Catalytic Applications of Metal Complexes with Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the strategic design of catalysts is paramount to advancing chemical synthesis. This guide delves into the catalytic applications of metal complexes featuring Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, a β-ketoester ligand whose distinct structural attributes offer unique advantages in catalysis. The bulky 2,2-dimethyl substitution on the propanoate backbone provides a sterically demanding environment around the metal center, influencing selectivity and reactivity in a variety of organic transformations. This document serves as a comprehensive resource, offering not only detailed protocols but also the underlying scientific principles that govern these catalytic systems.

The Significance of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate in Catalysis

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate belongs to the versatile class of β-ketoester ligands, which are celebrated for their ability to form stable chelate complexes with a wide array of metal ions. The defining feature of this particular ligand is the presence of two methyl groups at the α-position. This steric hindrance plays a crucial role in modulating the catalytic activity and selectivity of the corresponding metal complexes.

The primary advantages conferred by the bulky nature of this ligand include:

-

Enhanced Stereoselectivity: The sterically congested environment around the metal center can effectively control the trajectory of incoming substrates, leading to high levels of enantioselectivity or diastereoselectivity in asymmetric catalysis.

-

Modulation of Reactivity: The electron-donating nature of the alkyl groups can influence the electronic properties of the metal center, thereby tuning its reactivity for specific transformations.

-

Stabilization of Catalytic Species: The chelate effect, combined with the steric bulk, can enhance the stability of the metal complex, preventing catalyst decomposition and promoting higher turnover numbers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate typically involves the deprotonation of the ligand followed by coordination to a metal salt. The choice of base and solvent is critical to achieving high yields and purity.

General Protocol for the Synthesis of a Metal(II) Complex:

-

Ligand Deprotonation: Dissolve Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, THF, or DMF) under an inert atmosphere (N₂ or Ar).

-

Add a slight excess of a suitable base (e.g., sodium ethoxide, potassium tert-butoxide, or an amine base like triethylamine) (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to ensure complete deprotonation, forming the corresponding enolate.

-

Metal Coordination: In a separate flask, dissolve the desired metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂) (0.5 eq for a 2:1 ligand-to-metal ratio) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution. A color change or precipitation is often observed.

-

Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours to ensure complete complexation.

-

Isolation and Purification: The resulting metal complex can be isolated by filtration if it precipitates. If soluble, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).

Characterization: The synthesized complexes should be thoroughly characterized using techniques such as:

-

FTIR Spectroscopy: To confirm the coordination of the β-ketoester to the metal center, evidenced by a shift in the C=O stretching frequencies.

-

NMR Spectroscopy: For diamagnetic complexes, to elucidate the structure and confirm the ligand-to-metal ratio.

-

Elemental Analysis: To determine the empirical formula of the complex.

-

X-ray Crystallography: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Catalytic Applications and Protocols

The unique steric and electronic properties of metal complexes derived from Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate make them promising candidates for a range of catalytic applications. While specific literature on this exact ligand is emerging, we can extrapolate from the well-established chemistry of similar bulky β-ketoester complexes to propose the following applications and protocols.

Asymmetric Allylic Alkylation (AAA)

Asymmetric allylic alkylation is a powerful C-C bond-forming reaction. The steric bulk of the ligand can create a chiral pocket around the metal (e.g., Palladium or Nickel), leading to high enantioselectivity.[1][2]

Conceptual Workflow for Asymmetric Allylic Alkylation:

Workflow for Ni-catalyzed AAA of β-Ketoesters.

Protocol for Nickel-Catalyzed Asymmetric Allylic Alkylation of a β-Ketoester:

-

Catalyst Pre-formation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ni(cod)₂] (2.5 mol%) and a chiral phosphine ligand (e.g., (S)-H₈-BINAP, 5.0 mol%) in anhydrous THF (2.0 mL). Stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution, add the β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate, 1.0 eq) and the allylic alcohol (e.g., cinnamyl alcohol, 1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the enantioenriched product.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Rationale for Experimental Choices:

-

Inert Atmosphere: Nickel(0) catalysts are sensitive to air and moisture.

-

Chiral Ligand: The choice of a chiral diphosphine ligand like BINAP is crucial for inducing asymmetry.[1]

-

Temperature Control: The reaction temperature can significantly impact both the reaction rate and the enantioselectivity.

Lewis Acid Catalysis

Copper(II) complexes of β-ketoesters can act as effective Lewis acid catalysts for various organic transformations, such as Diels-Alder reactions and Friedel-Crafts acylations. The bulky ligand can enhance facial selectivity in these reactions.

Conceptual Mechanism for a Lewis Acid-Catalyzed Diels-Alder Reaction:

Mechanism of a Cu(II)-catalyzed Diels-Alder reaction.

Protocol for a Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction:

-

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, add the Cu(II)-Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate complex (10 mol%).

-

Reaction Setup: Add the dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 eq) and the diene (e.g., cyclopentadiene, 3.0 eq) in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C).

-

Reaction Conditions: Stir the mixture at -78 °C for 24-48 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane, dry the organic layer over MgSO₄, and concentrate. Purify the product by column chromatography.

-

Analysis: Determine the endo/exo ratio and the enantiomeric excess of the major diastereomer.

Rationale for Experimental Choices:

-

Low Temperature: Enhances selectivity by minimizing background uncatalyzed reactions and favoring the more ordered transition state.

-

Excess Diene: Cyclopentadiene is volatile and prone to dimerization, so an excess is used to drive the reaction to completion.

Data Presentation and Performance Metrics

The performance of these catalytic systems should be rigorously evaluated and presented in a clear, comparative format.

Table 1: Hypothetical Performance Data for Ni-Catalyzed AAA

| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (S)-H₈-BINAP | THF | 50 | 92 | 95 |

| 2 | (R)-Tol-BINAP | Toluene | 60 | 88 | 91 (R) |

| 3 | (S,S)-Chiraphos | CH₂Cl₂ | 40 | 75 | 85 |

Conclusion and Future Outlook

Metal complexes of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate represent a promising class of catalysts. The inherent steric bulk of the ligand provides a powerful tool for controlling selectivity in a variety of important organic transformations. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore and expand upon the catalytic potential of these systems. Future research will likely focus on the synthesis of complexes with a wider range of metals and their application in other asymmetric reactions, such as hydrogenations and C-H functionalization.

References

-

Kita, Y., Kavthe, R. D., Oda, H., & Mashima, K. (2016). Asymmetric Allylic Alkylation of β-Ketoesters with Allylic Alcohols by a Nickel/Diphosphine Catalyst. Angewandte Chemie International Edition, 55(3), 1098-1101. [Link]

-

Kita, Y., Oda, H., & Mashima, K. (2020). Asymmetric Allylic Alkylation of β-Ketoesters via C–N Bond Cleavage of N-Allyl-N-methylaniline Derivatives Catalyzed by a Nickel–Diphosphine System. ACS Catalysis, 10(9), 5173-5180. [Link]

Sources

Reaction mechanism of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate with nucleophiles

Abstract

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (EDOP) represents a specialized class of

Structural Analysis & Reactivity Landscape

The reactivity of EDOP is defined by the steric and electronic conflict between the electrophilic carbonyls and the quaternary C2 center.

-

Non-Enolizability: The C2 position lacks protons (

-protons). Consequently, EDOP cannot form an enolate under basic conditions. This precludes Knoevenagel condensations or further -

The "Gem-Dimethyl Effect" (Steric Gating): The two methyl groups at C2 create a significant steric cone.

-

C3 (Ketone): Highly electrophilic due to conjugation with the phenyl ring but sterically crowded.

-

C1 (Ester): Less electrophilic and protected by the C2 bulk.

-

-

The Retro-Claisen Trap: When a nucleophile attacks the C3 ketone, the resulting tetrahedral intermediate is structurally poised to collapse. Instead of protonating to form an alcohol, the C2-C3 bond often breaks, expelling the stabilized ester enolate and a benzoate derivative.

Reactivity Decision Tree

Figure 1: Reactivity map highlighting the competition between productive addition and destructive cleavage.

Interaction with Hard Nucleophiles (Hydrides)

The most critical application of EDOP is its conversion to Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate , a chiral building block.

Mechanism: Stereoselective Reduction

Standard reduction (e.g., NaBH

Protocol 1: Biocatalytic Enantioselective Reduction

Objective: Synthesis of (S)-Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate with >98% ee.

Reagents:

-

Substrate: EDOP (10 mM final conc.)

-

Enzyme: KRED-P1 (Screening required for specific variant, e.g., Lactobacillus origin)

-

Cofactor: NADP+ / NADPH recycling system (GDH + Glucose)

-

Buffer: K-Phosphate (100 mM, pH 7.0)

-

Solvent: DMSO (5% v/v) as co-solvent.

Workflow:

-

Preparation: In a reaction vessel, dissolve 220 mg of EDOP in 0.5 mL DMSO.

-

Buffer Mix: Prepare 9.5 mL of phosphate buffer containing 10 mg NADP+, 100 mg Glucose, and 5 mg Glucose Dehydrogenase (GDH).

-

Initiation: Add the substrate solution to the buffer mix. Add 20 mg of KRED enzyme powder.

-

Incubation: Shake at 30°C / 250 rpm for 24 hours. Note: Do not exceed 35°C as spontaneous hydrolysis of the ester may compete.

-

Quench & Extraction: Add 10 mL Ethyl Acetate (EtOAc). Centrifuge to separate phases. Extract the aqueous layer 2x with EtOAc.

-

Analysis: Dry organic layer over MgSO

. Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Expert Insight: If conversion is low (<50%), the gem-dimethyl group is likely preventing the substrate from fitting the enzyme active site. Switch to a CBS-Reduction (Borane-THF + Chiral Oxazaborolidine) at -20°C, which is less sensitive to steric bulk than enzymes.

Interaction with Carbon Nucleophiles (Grignards)

Reaction with Grignard reagents (R-MgX) is notoriously difficult for EDOP. The standard addition mechanism competes with the Retro-Claisen Cleavage .

The Mechanistic Conflict

-

Addition: R-MgX attacks the C3 ketone

Tetrahedral intermediate. -

Cleavage: The intermediate collapses, breaking the C2-C3 bond. The leaving group is the ester enolate (stabilized by the ester resonance), which is a good leaving group in this context.

-

Result: Formation of Phenyl-C(=O)-R and Ethyl isobutyrate (after workup).

-

Protocol 2: Cerium-Mediated Grignard Addition (Suppression of Cleavage)

Objective: Successful addition of Methylmagnesium Bromide to form the tertiary alcohol without cleavage.

Rationale: The addition of anhydrous Cerium(III) Chloride (

Materials:

-

EDOP (1.0 eq)

-

MeMgBr (3.0 M in ether, 1.5 eq)

-

Anhydrous

(1.5 eq) - Must be freshly dried. -

THF (Anhydrous)

Step-by-Step Protocol:

-

CeCl3 Activation:

-

Place

in a Schlenk flask. -

Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder should turn from white/clumpy to a fine white powder. Critical Step: Incomplete drying kills the reaction.

-

Cool to room temperature under Argon.

-

-

Slurry Formation:

-

Add anhydrous THF to the dried

. Stir for 2 hours at RT to form a milky suspension. -

Cool the suspension to -78°C .

-

-

Reagent Formation:

-

Add MeMgBr dropwise to the cold

slurry. Stir for 30 mins at -78°C. The organocerium reagent is less basic than the Grignard, reducing the risk of enolization/cleavage.

-

-

Substrate Addition:

-

Dissolve EDOP in minimum THF. Add dropwise to the reaction mixture at -78°C.

-

-

Reaction:

-

Stir at -78°C for 2 hours. Do not warm to RT yet.

-

Monitor by TLC.

-

-

Quench:

-

Quench with saturated aqueous

at low temperature. -

Warm to RT and extract with diethyl ether.

-

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Benzoic Acid / Benzoate detected in NMR | Retro-Claisen Cleavage occurred. | Temperature too high during nucleophilic attack. Use CeCl |

| No Reaction (Recovered SM) | Steric hindrance of gem-dimethyl group. | Increase reaction time; switch from sterically bulky nucleophiles (e.g., t-BuLi) to smaller ones (MeLi). |

| Low ee% in Reduction | Spontaneous background reduction or wrong enzyme fit. | Switch to Chemical Reduction (CBS catalyst) or screen "Bulky-substrate" KRED panels. |

References

-

PubChem. Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (Compound Summary). National Library of Medicine. Available at: [Link]

- Imamoto, T., et al.Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society.

-

Master Organic Chemistry. Claisen Condensation and Retro-Claisen Cleavage. Available at: [Link]

-

ResearchGate. Asymmetric reduction of 3-oxo-3-phenylpropionic acid ethyl ester. (Analogous substrate reduction). Available at: [Link]

(Note: Specific CAS 25491-42-3 refers to the target molecule. Reactivity profiles are synthesized from homolog reactivity due to the specialized nature of the gem-dimethyl variant.)

Troubleshooting & Optimization

Common problems in Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate synthesis

Technical Support Center: Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Synthesis

Topic: Troubleshooting & Optimization of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Synthesis CAS: 25491-42-3 Molecular Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/mol [1][2][3][4]

Strategic Overview: Route Selection

Before troubleshooting specific steps, ensure you are using the correct synthetic strategy for your available equipment and scale.[2][3][4] The synthesis of this sterically hindered

Decision Matrix: Which Route Should You Use?

Figure 1: Strategic decision tree for synthesis. Route A is generally preferred to avoid the mixture issues inherent in Route B.[2][3][4]

Troubleshooting Route A: Condensation (The "Enolate" Method)

Protocol: Reaction of Ethyl Isobutyrate enolate with Benzoyl Chloride.[2][3][4] Core Concept: This method installs the gem-dimethyl group before the ketone is formed, bypassing the difficult separation of mono/di-methylated products.[2][3][4]

Common Issue: Low Yield / Recovery of Starting Material

User Question: "I treated ethyl isobutyrate with LDA and then added benzoyl chloride, but I mostly recovered starting material. Why?"

Technical Insight: This is a classic issue of proton exchange (Claisen condensation thermodynamics).

-

The Mechanism: You generate the enolate of ethyl isobutyrate.[2][3][4] You add PhCOCl.[2][3][4][5] The product formed is a

-keto ester.[2][3][4] -

The Trap: The product (

-keto ester) is more acidic (pKa ~11) than the starting ester (pKa ~25).[2][3][4] -

The Failure Mode: As soon as a molecule of product forms, it quenches a molecule of unreacted enolate.[2][3][4] This stops the reaction at a maximum of 50% conversion (in theory) but often lower due to kinetics.[2][3][4]

Solution Protocol (The "Inverse Addition" or "2 Equivalents" Rule):

-

Option 1 (Stoichiometric): You must use 2.0 equivalents of LDA (or LiHMDS).[2][3][4] The first equivalent forms the enolate; the second equivalent immediately deprotonates the product, protecting it from nucleophilic attack and driving the equilibrium forward.[2][3][4]

-

Option 2 (Inverse Addition): Add the enolate to the acid chloride? No. This favors di-acylation.[2][3][4]

-

Correct Workflow:

Common Issue: O-Acylation vs. C-Acylation

User Question: "I am seeing a byproduct that looks like an enol ester (O-acylated). How do I prevent this?"

Technical Insight: Enolates are ambident nucleophiles.[2][3][4] Benzoyl chloride is a "hard" electrophile, which can occasionally favor attack at the "hard" oxygen of the enolate, especially in polar aprotic solvents like HMPA or DMPU.[2][3][4]

Troubleshooting Table: Optimization

| Variable | Recommendation | Why? |

| Solvent | THF (Anhydrous) | Standard non-polar coordination.[2][3][4] Avoid HMPA (favors O-attack). |

| Temperature | -78°C to 0°C | Low temp favors kinetic C-acylation control.[2][3][4] |

| Counter-ion | Lithium (LDA/LiHMDS) | Li-O bond is strong and tight, shielding the oxygen and favoring C-attack.[2][3][4] |

| Electrophile | Benzoyl Chloride | If O-acylation persists, switch to Benzoyl Cyanide (softer electrophile).[2][3][4] |

Troubleshooting Route B: Alkylation (The "Stepwise" Method)

Protocol: Methylation of Ethyl Benzoylacetate using MeI and Base. Core Concept: Sequential alkylation of the active methylene group.[2][3][4]

Common Issue: Mono- vs. Di-methylation Mixtures

User Question: "I am trying to put two methyl groups on, but I end up with a mix of mono-methyl, di-methyl, and starting material. Separation is impossible."

Technical Insight: This is the "Polyalkylation Problem." The first methyl group adds electron density (inductive effect), making the remaining proton less acidic, but the steric hindrance is minimal.[2][3][4] However, the reaction rates often overlap.[2][3][4]

Solution Protocol (Phase Transfer Catalysis): Do not use weak bases (K₂CO₃/Acetone) for the second methylation; they are too slow.

-

Stoichiometry: Use 2.2 eq of Base and 2.5 eq of MeI.

-

One-Pot vs. Two-Step:

Common Issue: Deacylation (Cleavage of the Keto Group)

User Question: "My product mass is too low. It looks like I lost the benzoyl group."

Technical Insight:

-

Cause: If you use NaOEt/EtOH, the ethoxide can attack the ketone carbonyl, leading to cleavage into diethyl carbonate and acetophenone derivatives.[2][3][4]

-

Fix: Use non-nucleophilic bases (NaH, LDA, t-BuOK) and bulky solvents (t-BuOH, THF) rather than ethanol.

Stability & Purification FAQs

Q: Can I distill this compound? A: Yes, but with extreme caution.

-

Risk: At atmospheric pressure,

-keto esters often decarboxylate or decompose before boiling.[2][3][4] -

Requirement: You must use high vacuum (< 1 mmHg).[2][3][4] The boiling point will drop to approx. 110-120°C.[2][3][4]

Q: The product smells like acetophenone (sweet/floral).[2][3][4] Is this bad? A: Yes. A strong acetophenone smell indicates decomposition (decarboxylation).[2][3][4] Store the product at 4°C, ideally under Argon.

Q: How do I confirm the structure? A: Look for the disappearance of the enol proton.[2][3][4]

-

Starting Material: Singlet/Multiplet at ~4-6 ppm (active CH2).[2][3][4]

-

Product: The C2 position has no protons.[2][3][4] You should see a clean singlet (6H) for the gem-dimethyl group at approx.[2][3][4] 1.4-1.5 ppm in ¹H NMR.[2][3][4]

Visualizing the Mechanism (O vs C Attack)

Figure 2: Mechanistic competition between C-alkylation (desired) and O-alkylation (undesired).

References

-

Organic Syntheses. (1943).[2][3][4] Ethyl Benzoyldimethylacetate (Isobutyric acid, α-benzoyl-, ethyl ester).[2][3][4] Organic Syntheses, Coll. Vol. 2, p.268.[2][3][4] [Link]

-

PubChem. (n.d.).[2][3][4][6] Ethyl 2,2-dimethyl-3-phenylpropanoate (Related Structure Data). National Library of Medicine.[2][3][4] Retrieved February 7, 2026, from [Link][2][3][4]

-

Oakwood Chemical. (n.d.).[2][3][4] Ethyl 3-oxo-3-phenylpropanoate Safety Data Sheet. Retrieved February 7, 2026, from [Link][2][3][4]

(Note: While Reference 2 refers to an older procedure using sodium amalgam, it remains the definitive structural proof for the skeleton.[2][3][4] The modern protocols described in Section 2 (LDA/LiHMDS) are adaptations of standard enolate chemistry found in advanced texts like Clayden or Carey & Sundberg, applied to this specific substrate.)[2][3][4]

Sources

- 1. Ethyl 3-oxo-3-phenylpropanoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Ethyl 2,2-dimethyl-3-phenylpropanoate | C13H18O2 | CID 4684633 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purification techniques for Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Ticket ID: PUR-25491-42-3

Subject: Advanced Purification Protocols for Gem-Dimethyl

Executive Summary

You are encountering challenges in purifying Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (CAS: 25491-42-3). This molecule presents a unique purification advantage often overlooked: the quaternary

This guide details three purification tiers, prioritized by efficiency:

-

Chemical Washing (The "Golden Key"): Exploiting pKa differences to remove starting materials.

-

Vacuum Distillation: For bulk solvent and volatile impurity removal.

-

Flash Chromatography: For separating

-alkylated byproducts.[2]

Physical Property Data Sheet

Before proceeding, verify your crude material against these parameters.

| Property | Value | Notes |

| CAS Number | 25491-42-3 | |

| Molecular Formula | ||

| Molecular Weight | 220.27 g/mol | |

| Boiling Point (Atm) | ~290°C (Predicted) | Do not distill at atm pressure. Decomposition risk.[1][2] |

| Boiling Point (Vac) | ~135–145°C @ 1–2 mmHg | Estimated range for high vacuum. |

| Density | 1.063 g/cm³ | Denser than water/ether. |

| Acidity (pKa) | Non-acidic | Lacks enolizable |

Module 1: The Chemical Wash (Primary Purification)

Issue: Presence of unreacted Ethyl benzoylacetate or mono-methylated intermediates.[2] Mechanism: The starting material (Ethyl benzoylacetate) has a pKa of ~10–11 and is soluble in dilute base. The target gem-dimethyl product has no acidic protons and remains in the organic phase.

Protocol: Acid-Base Extraction [1][2]

-

Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (

) or MTBE . Avoid Dichloromethane (DCM) if possible to prevent emulsion formation during basic washes. -

The Base Wash (Critical Step):

-

The Quench: Wash the organic layer 1

with Brine and 1 -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Validation: Check TLC. The "streak" associated with the enolizable starting material should be gone.

Figure 1: Purification logic based on acidity differences. The target molecule's lack of alpha-protons prevents it from moving to the aqueous phase.[1][2]

Module 2: Vacuum Distillation (Bulk Purification)

Issue: Removal of high-boiling solvents or decarboxylated byproducts (e.g., Isobutyrophenone).[2]

Risk:

Protocol: Reduced Pressure Distillation

-

Setup: Use a short-path distillation head or a Kugelrohr apparatus.

-

Vacuum Requirement: High vacuum (< 2 mmHg) is mandatory.

-

Temperature Ramp:

-

Fraction 1 (Volatiles): Isobutyrophenone (decarboxylation byproduct) will distill first (approx. 80–100°C @ 2 mmHg).

-

Fraction 2 (Target): Collect the main fraction around 135–145°C @ 1–2 mmHg .

-

-

Observation: The product should be a clear to slightly yellow viscous oil.

Module 3: Troubleshooting O-Alkylation (Chromatography)

Issue: "I see two spots on TLC with similar Rf values."

Diagnosis: In alkylation reactions of

Protocol: Flash Column Chromatography

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

80:20). -

Separation Logic:

Frequently Asked Questions (FAQs)

Q1: Why is my yield lower than expected after the NaOH wash?

-

Diagnosis: You may have experienced Retro-Claisen condensation .[1][2]

-

Explanation: The quaternary center creates steric strain. In the presence of strong nucleophiles (like hydroxide) and heat, the bond between the

-carbon and the ketone carbonyl can cleave, releasing ethyl isobutyrate and benzoic acid. -

Fix: Use cold dilute base (0°C) and minimize contact time. Do not use concentrated NaOH (>10%).

Q2: Can I use GC-MS to analyze purity?

-

Warning: Yes, but interpret with caution. The high temperature of the GC injection port (250°C+) can induce thermal decarboxylation inside the instrument.

-

Symptom: You might see a peak corresponding to isobutyrophenone that isn't actually present in your flask.

-

Alternative:

NMR is the gold standard. Look for the distinct singlet (6H) of the gem-dimethyl group around 1.4–1.5 ppm.

Q3: The product solidifies upon standing. Is it pure?

-

Answer: Likely yes.[3] While often an oil, high-purity Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate can crystallize (low melting point).[1][2] If it solidifies, you can recrystallize from cold pentane to achieve analytical purity.

References

-

Chemical Structure & Properties

-

Starting Material Data

-

Mechanistic Insight (Alkylation/Decarboxylation)

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. youtube.com [youtube.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 25491-42-3 ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate - CAS Database [chemnet.com]

- 6. Ethyl benzoylacetate CAS#: 94-02-0 [m.chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. aklectures.com [aklectures.com]

Technical Support Center: Monitoring the Synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Welcome to the technical support center for the analytical monitoring of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate synthesis. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable methods to track reaction progress, ensure product purity, and troubleshoot common analytical challenges. As your dedicated application scientist, I will provide not just protocols, but the underlying scientific reasoning and field-tested insights to ensure your success.

The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (CAS No. 25491-42-3), a valuable intermediate in various synthetic pathways, requires careful monitoring to optimize yield and minimize impurities. This guide provides a structured approach to selecting and implementing the appropriate analytical techniques for your specific laboratory setting and reaction scale.

General Analytical Workflow

A systematic approach is crucial for effective reaction monitoring. The following workflow outlines the key decision points from initial method selection to final data analysis.

Caption: General workflow for monitoring reaction progress.

Method 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective technique ideal for quick qualitative checks of reaction progress. It excels at visualizing the disappearance of starting materials and the appearance of the product.

Expertise & Experience: Why TLC First?

For many organic syntheses, TLC is the first line of analysis. Its immediacy allows for multiple time points to be assessed in minutes, providing a real-time feel for the reaction's velocity. The key is to develop a solvent system that provides good separation (a difference in Rf values of ~0.2-0.3) between your starting material(s) and the desired product.

Step-by-Step Protocol: Monitoring by TLC

-

Preparation: Prepare a TLC developing chamber with a suitable mobile phase. A common starting point for ketoesters is a mixture of hexane and ethyl acetate. Begin with a ratio of 4:1 (Hexane:EtOAc) and adjust as needed.

-

Sampling: Using a capillary tube, take a small aliquot from the reaction mixture. It is crucial to immediately dilute this aliquot in a small vial with a suitable solvent (like ethyl acetate or dichloromethane) to quench the reaction and prevent further changes.

-

Spotting: On a silica gel TLC plate, spot the diluted reaction mixture. It is best practice to also spot the starting material(s) and a "co-spot" (a mix of the starting material and the reaction mixture) in separate lanes. This helps in unambiguously identifying the spots.

-

Development: Place the TLC plate in the developing chamber and allow the solvent to elute up the plate.

-

Visualization:

-

UV Light: Ethyl 2,2

-

Managing thermal instability during the synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Technical Support Center: Synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Welcome to the technical support center for the synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on managing and mitigating thermal instability. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate?

The synthesis is a classic example of a crossed Claisen condensation (also known as a Claisen-Schmidt condensation).[1] In this reaction, an ester with α-hydrogens is converted into an enolate by a strong base, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester. However, for this specific molecule, a more direct and higher-yielding approach is the acylation of an ester enolate. Specifically, the enolate of ethyl isobutyrate attacks the electrophilic carbonyl carbon of benzoyl chloride.[2] Because ethyl isobutyrate lacks α-hydrogens on the isobutyrate moiety, it cannot self-condense, which simplifies the reaction profile. The base's role is to deprotonate the α-carbon of the ester, forming a nucleophilic enolate.[1]

Q2: Why is thermal control so critical during this synthesis?

Thermal management is paramount for three primary reasons:

-

Exothermic Nature of the Reaction: The acylation of the enolate with benzoyl chloride is a highly exothermic step.[2] Without precise temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous condition known as a thermal runaway.

-

Minimization of Side Reactions: Elevated temperatures can promote undesirable side reactions. For instance, the strong base can react directly with benzoyl chloride. Furthermore, although this specific β-keto ester is relatively stable, prolonged exposure to high temperatures, especially in the presence of acid or base, can lead to decomposition or hydrolysis followed by decarboxylation.[3][4]

-

Stability of the Enolate: The formation of the ester enolate is an equilibrium process.[5] While a strong base pushes the equilibrium towards the enolate, temperature fluctuations can affect its stability and concentration, ultimately impacting the reaction yield and consistency.

Q3: What is the most appropriate base for this reaction and why?

The choice of base is critical. For this synthesis, a strong, non-nucleophilic base is ideal. However, in the context of a Claisen-type reaction involving ethyl esters, sodium ethoxide (NaOEt) is the preferred base.[6]

-

The Rationale: Using an alkoxide base that matches the alcohol portion of the ester (ethoxide for an ethyl ester) prevents a side reaction called transesterification .[7] If a different alkoxide, like sodium methoxide, were used, it could react with the ethyl isobutyrate to form methyl isobutyrate, leading to a mixture of products.

Alternatively, very strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to drive the enolate formation to completion.[5] This can be advantageous as it makes the initial deprotonation step irreversible, but requires strictly anhydrous conditions as these bases react violently with water.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter. The following decision tree provides a high-level overview of the troubleshooting process.

Caption: Troubleshooting Decision Tree for Synthesis Issues.

Problem 1: The reaction temperature rises sharply and uncontrollably during the addition of benzoyl chloride.

-

Causality: This is a classic sign of an exothermic reaction proceeding too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system.

-

Solution & Scientific Rationale:

-

Immediate Action: Stop the addition of benzoyl chloride immediately.

-

Pre-emptive Control: The addition of benzoyl chloride must be done slowly and dropwise, using a dropping funnel.

-

Efficient Cooling: The reaction flask must be immersed in an efficient cooling bath (e.g., an ice-salt bath or a cryocooler) maintained at 0-5 °C before starting the addition.

-

Monitoring: Use a low-temperature thermometer to monitor the internal reaction temperature, not the bath temperature. The internal temperature should not be allowed to rise more than a few degrees. Vigorous stirring is essential to ensure uniform temperature distribution.

-

Problem 2: The final yield is low, with significant recovery of unreacted ethyl isobutyrate.

-

Causality: This indicates that the initial deprotonation step to form the enolate was incomplete.

-

Solution & Scientific Rationale:

-

Reagent Quality: The most common culprit is moisture. The alkoxide base will react preferentially with any water present in the solvent or on the glassware instead of the ester. Ensure all solvents (e.g., ethanol, ether, or toluene) are rigorously dried, and glassware is oven or flame-dried before use.[8]

-

Base Activity: Sodium ethoxide can decompose upon exposure to air and moisture.[6] Use freshly prepared or properly stored sodium ethoxide. It is often best to prepare it in situ from sodium metal and absolute ethanol.[9][10]

-

Stoichiometry: A full equivalent of base is required to drive the reaction to completion, as the base is consumed in the final deprotonation of the β-keto ester product, which is a key driving force for the reaction.[11]

-

Problem 3: Significant amounts of ethyl benzoate are found as a byproduct.

-

Causality: This side product forms when the ethoxide base attacks the benzoyl chloride directly. This occurs if there is a high concentration of both the base and the benzoyl chloride before the enolate has had a chance to react.

-

Solution & Scientific Rationale:

-

Order of Addition: The correct procedure is to first add the ethyl isobutyrate to the solution of sodium ethoxide in ethanol (or another solvent). This mixture should be stirred for a period (e.g., 10-15 minutes) to allow for the formation of the enolate before the benzoyl chloride is introduced.[2]

-

Temperature Control: Adding the benzoyl chloride at a low temperature (0-5 °C) slows down all reaction rates, but it particularly favors the attack of the more nucleophilic enolate over the less nucleophilic ethoxide.

-

Problem 4: The product decomposes during purification by distillation.

-

Causality: β-keto esters can be thermally labile. At atmospheric pressure, the boiling point may be high enough to cause decomposition. The presence of residual acid or base from the workup can catalyze this decomposition.[3] A common decomposition pathway for the corresponding β-keto acid is decarboxylation.[12]

-

Solution & Scientific Rationale:

-

Vacuum Distillation: Purify the final product using distillation under reduced pressure. This significantly lowers the boiling point, allowing the compound to distill at a temperature well below its decomposition point.[2]

-

Neutral Workup: During the aqueous workup, ensure the organic layer is washed to neutrality (e.g., with water or a brine solution) and thoroughly dried before distillation to remove any catalytic impurities.

-

Experimental Protocols and Data

Optimized Synthesis Protocol

This protocol is based on established procedures for acylation of ester enolates and prioritizes thermal safety.[2]

Caption: Recommended workflow for the synthesis of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate.

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel, prepare a solution of sodium ethoxide from sodium metal (1.0 eq) and absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Enolate Formation: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice-salt bath. To this, add ethyl isobutyrate (1.0 eq) dropwise via the dropping funnel. Stir the mixture at this temperature for 15-20 minutes.

-

Acylation: While maintaining the internal temperature below 10 °C, add benzoyl chloride (1.0 eq) dropwise over 30-45 minutes. A white precipitate of sodium chloride will form.[2]

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Cool the reaction mixture again and carefully quench by adding it to a mixture of ice and dilute sulfuric or hydrochloric acid. Transfer to a separatory funnel.

-

Extraction and Washing: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield the final product.

Table 1: Key Reaction Parameters and Expected Observations

| Parameter | Recommended Value | Rationale & Notes |